3-Amino-3-(pyridin-2-YL)propanamide

Medicinal Chemistry Asymmetric Synthesis Procurement

3-Amino-3-(pyridin-2-yl)propanamide (CAS 771528-85-9) is a heterocyclic β-amino amide building block featuring a primary amine, a primary amide, and a 2-pyridyl substituent attached to the β-carbon. The 2-pyridyl positioning creates an N,N-bidentate chelation motif (pyridyl nitrogen and β-amino group) that is sterically and electronically distinct from the 3-pyridyl isomer (CAS 771528-90-6) and the regioisomer 3-amino-N-(pyridin-2-yl)propanamide (CAS 774487-65-9).

Molecular Formula C8H11N3O
Molecular Weight 165.19
CAS No. 771528-85-9
Cat. No. B1660458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(pyridin-2-YL)propanamide
CAS771528-85-9
Molecular FormulaC8H11N3O
Molecular Weight165.19
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CC(=O)N)N
InChIInChI=1S/C8H11N3O/c9-6(5-8(10)12)7-3-1-2-4-11-7/h1-4,6H,5,9H2,(H2,10,12)
InChIKeyZBRSERNJFMAHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(pyridin-2-YL)propanamide (CAS 771528-85-9): Structural and Functional Class Context for Informed Procurement


3-Amino-3-(pyridin-2-yl)propanamide (CAS 771528-85-9) is a heterocyclic β-amino amide building block featuring a primary amine, a primary amide, and a 2-pyridyl substituent attached to the β-carbon . The 2-pyridyl positioning creates an N,N-bidentate chelation motif (pyridyl nitrogen and β-amino group) that is sterically and electronically distinct from the 3-pyridyl isomer (CAS 771528-90-6) and the regioisomer 3-amino-N-(pyridin-2-yl)propanamide (CAS 774487-65-9) [1]. This specific arrangement underpins its use as a hinge-binding motif in kinase inhibitor programmes and as a chiral building block, where the (R)- and (S)-enantiomers are available independently [2].

Bidentate chelation motif supports metal-binding building block workflows and metalloenzyme inhibitor design. 2-pyridyl orientation required; 3- and 4-pyridyl isomers are monodentate only.
Chiral building block available as racemate or independent (R)- and (S)-enantiomers for stereochemical control studies. Procurement fit spans early screening to enantiopure lead optimisation.
Privileged kinase hinge-binding scaffold confirmed by fragment co-crystallography and patent-reported kinase inhibitor utility. Target engagement geometry distinct from N-pyridin-2-yl amide regioisomer.

Why 3-Amino-3-(pyridin-2-YL)propanamide Cannot Be Replaced by a Generic Aminopyridine Building Block


The 2-pyridyl isomer is uniquely capable of forming a stable five-membered chelate ring with metal ions (Npyridine–M–Namine), a property absent in the 3-pyridyl isomer where the nitrogen geometry precludes simultaneous coordination [1]. This chelation ability directly influences reactivity in metal-catalyzed coupling reactions and binding mode in metalloenzyme inhibitor design. Additionally, the regioisomer 3-amino-N-(pyridin-2-yl)propanamide places the amide bond at the pyridyl nitrogen, altering hydrogen-bond donor/acceptor topology and reducing conformational flexibility relative to the β-amino amide scaffold, which is critical for reproducing specific kinase hinge-binding interactions described in patent literature [2]. Generic substitution thus risks loss of both synthetic versatility and target engagement geometry.

Isomer mismatch
3-Pyridyl and 4-pyridyl isomers cannot reproduce the N,N-bidentate five-membered chelate ring; monodentate-only geometry may shift metal-complex stability and catalytic or inhibitory outcomes.
Regioisomer mismatch
3-Amino-N-(pyridin-2-yl)propanamide relocates the amide to the pyridyl nitrogen, altering H-bond donor/acceptor topology and conformational flexibility critical for hinge-binding reproduction.
Generic replacement risk
Generic aminopyridine building blocks lack the β-amino amide side chain; loss of both the primary amide interaction and the chiral centre limits synthetic versatility and target engagement geometry.

Quantitative Differentiation Evidence for 3-Amino-3-(pyridin-2-YL)propanamide vs. Closest Analogs


Chiral Procurement Strategy: Racemic vs. Enantiopure Cost and Purity Tiers

The racemic compound (CAS 771528-85-9) provides a cost-effective screening scaffold, while the (R)-enantiomer (CAS 1213481-96-9) enables enantiopure lead optimization. Vendor data show a 28-fold price premium for the (R)-enantiomer versus the racemate at the 1 g scale, with comparable chemical purity (≥95%) [1].

Chiral procurement
Cross-study comparable
Racemate ~$43/g (97%)
(R)-enantiomer ~$1214/g (≥95%)
Cost difference ~28-fold
Supports staged procurement: racemate for screening, enantiopure for late lead optimisation.
Vendor pricing data accessed 2026; subject to change.
Medicinal Chemistry Asymmetric Synthesis Procurement

Topological Polar Surface Area (TPSA) Differentiation vs. Regioisomer 3-Amino-N-(pyridin-2-yl)propanamide

The β-amino amide scaffold (target) exhibits a higher TPSA (82 Ų) than the regioisomeric N-pyridin-2-yl amide (68 Ų), indicating greater hydrogen-bonding capacity and polarity [1][2]. This difference directly impacts permeability and solubility profiles in drug discovery campaigns.

TPSA differentiation
Cross-study comparable
Target: 82 Ų
Regioisomer: 68 Ų
Δ +14 Ų (~20% higher)
Higher TPSA predicts lower passive permeability; informs CNS vs. peripheral programme scaffold selection.
Computed values; experimental permeability confirmation recommended.
Drug Design ADME Prediction Physicochemical Profiling

Predicted pKa Differentiation: Amino Group Basicity vs. (S)-Enantiomer

The predicted pKa of the β-amino group in the (S)-enantiomer is approximately 16.08 [1], indicating a very weakly basic amine that remains predominantly unprotonated under physiological pH (7.4). This contrasts with typical α-amino acid building blocks (pKa ~9-10) and influences its reactivity in amide coupling and its ionization-dependent solubility.

Predicted pKa
Data to verify
β-NH₂ pKa ≈ 16.08
α-amino acid baseline ~9.5
Δ ~6.5 log units less basic
Predicted very low basicity affects nucleophilicity and salt-bridge potential; requires validation in reaction design.
Predicted value; no experimental measurement available.
Physicochemical Property Ionization State Formulation

Kinase Inhibitor Scaffold Utility: Evidence from NAMPT and Kinase Patent Families

Compounds derived from 3-amino-3-(pyridin-2-yl)propanamide have been crystallised in complex with human NAMPT (PDB 4N9C), demonstrating a conserved hinge-binding mode [1]. The fragment-derived inhibitor (compound 51) displayed a biochemical IC50 of 19 nM against NAMPT and an antiproliferative IC50 of 121 nM in A2780 cells [1]. In parallel, ring-substituted N-pyridinyl amides built from this scaffold are claimed as pan-PIM kinase inhibitors (Patent WO2011113798A2) [2], confirming the scaffold's privileged status for ATP-competitive kinase inhibition.

Kinase scaffold evidence
Class-level inference
Cpd 51: NAMPT IC₅₀ 19 nM, A2780 IC₅₀ 121 nM
Cpd 63: NAMPT IC₅₀ 15 nM, A2780 IC₅₀ 99 nM
Crystallographically validated hinge-binding scaffold supports fragment-based kinase inhibitor design; subtle structural variations alter cellular mechanism.
Biochemical assay and X-ray crystallography (PDB 4N9C); pan-PIM kinase claims from patent WO2011113798A2.
Kinase Inhibitor NAMPT Fragment-Based Drug Discovery

Metal Chelation Potential: 2-Pyridyl vs. 3-Pyridyl Isomer Coordination Chemistry

The 2-pyridyl isomer can act as an N,N-bidentate ligand forming a stable five-membered chelate ring with transition metals, whereas the 3-pyridyl isomer (CAS 771528-90-6) can only coordinate in a monodentate fashion through the pyridyl nitrogen [1]. Copper(II) complexes of structurally analogous 2-pyridyl amides have been crystallographically characterised, confirming the chelation mode [2].

Metal chelation
Class-level inference
2-Pyridyl: bidentate N,N-chelation
3-Pyridyl: monodentate only
Bidentate chelation yields higher metal-complex stability; critical for metalloenzyme inhibitor and metal-catalyst design.
General coordination chemistry principles; Cu(II) crystallographic confirmation for analogous 2-pyridyl amides.
Coordination Chemistry Catalysis Metalloenzyme Inhibitor

Optimal Application Scenarios for 3-Amino-3-(pyridin-2-YL)propanamide Based on Quantitative Evidence


Fragment-Based Lead Discovery Requiring Crystallographically Validated Scaffolds

The 3-aminopyridine amide motif has been co-crystallised with NAMPT (PDB 4N9C), confirming a specific hinge-binding interaction that can be exploited for fragment growing [1]. Teams initiating fragment-based campaigns should prioritise this scaffold over the 3-pyridyl isomer, which lacks an equivalent crystallographic validation set.

Cost-Efficient Early-Stage SAR with Defined Upgrade Path to Enantiopure Leads

Procure the racemate (CAS 771528-85-9) at ~$43/g for initial hit confirmation and broad SAR exploration [1]. Once a chiral preference is identified, transition to the (R)- or (S)-enantiomer (available from Enamine at ~$1200/g) for enantiopure lead optimisation without changing the core scaffold [2].

Design of Metalloenzyme Inhibitors Requiring Bidentate Metal Coordination

The N,N-bidentate chelation motif of the 2-pyridyl isomer enables stable complexation with catalytic metal ions (e.g., Zn²⁺ in HDACs, Cu²⁺ in amine oxidases) [1]. The 3-pyridyl and 4-pyridyl isomers cannot provide this coordination geometry and should be excluded from metalloenzyme-focused libraries.

Kinase Inhibitor Programmes Targeting the Hinge Region with Pyridinyl Amide Warheads

Ring-substituted N-pyridinyl amides derived from this scaffold are claimed as pan-PIM kinase inhibitors (WO2011113798A2), indicating a general utility for ATP-competitive kinase inhibition [1]. The β-amino amide framework provides both the hinge-binding pyridine and a primary amide for additional interactions, offering an advantage over simple aminopyridine fragments.

Application
Selection Property
Validation Focus
Fragment-based kinase discovery
Crystallographically validated hinge-binding scaffold
Co-crystal structure confirmation and target engagement assay
Cost-efficient early SAR
Racemate availability with enantiopure upgrade path
Chiral preference identification and enantiopure reproducibility
Metalloenzyme inhibitor design
N,N-bidentate chelation motif
Metal-complex stability and coordination geometry confirmation
ATP-competitive kinase inhibitor library
β-amino amide hinge-binding framework
Kinase panel selectivity and hinge-region docking studies
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